molecular formula C23H22BrCl2N3OS B2578099 N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 899932-07-1

N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2578099
CAS RN: 899932-07-1
M. Wt: 539.31
InChI Key: IKXBXPIZTBOAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22BrCl2N3OS and its molecular weight is 539.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research on compounds structurally related to N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide focuses on the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and material science. For instance, the development of 9-thia-1,4-diazaspiro[5.5]undecanes and their derivatives demonstrates the interest in synthesizing spiro compounds with enhanced physicochemical properties, which could be applied in the creation of new drugs or materials with specific functionalities (Kuroyan, Sarkisyan, & Vartanyan, 1983).

Catalyst-Free Synthesis Techniques

Advancements in the catalyst-free synthesis of nitrogen-containing spiro heterocycles underline the emphasis on eco-friendly and efficient chemical processes. The successful application of double Michael addition reactions for synthesizing diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds without the need for catalysts highlights a move towards greener synthetic methods that reduce environmental impact and potentially lower production costs (Aggarwal, Vij, & Khurana, 2014).

Conversion to Oxime Derivatives

The conversion of ketones in heterocyclic spiro compounds to oxime derivatives is another area of interest, showcasing the versatility of these compounds for further chemical modifications. Such transformations are crucial for developing new compounds with varied biological activities or for further synthetic applications, indicating the potential for these spiro compounds in drug design and development (Rahman et al., 2013).

Antimicrobial Activity

Research into the antimicrobial properties of related spiro compounds, such as thiazolidinone and acetidinone derivatives, underscores the potential biomedical applications of these molecules. The screening for antimicrobial activity against various micro-organisms opens up possibilities for these compounds to be developed into new antimicrobial agents, addressing the growing concern over antibiotic resistance (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrCl2N3OS/c24-16-6-8-17(9-7-16)27-20(30)14-31-22-21(15-5-10-18(25)19(26)13-15)28-23(29-22)11-3-1-2-4-12-23/h5-10,13H,1-4,11-12,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXBXPIZTBOAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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